molecular formula C13H15N3O2 B2868278 Ethyl 4-[(4-aminopyrazol-1-yl)methyl]benzoate CAS No. 2248291-04-3

Ethyl 4-[(4-aminopyrazol-1-yl)methyl]benzoate

Cat. No.: B2868278
CAS No.: 2248291-04-3
M. Wt: 245.282
InChI Key: WCKYEPFWNNKESF-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-aminopyrazol-1-yl)methyl]benzoate is a chemical compound with the molecular formula C13H15N3O2 and a molecular weight of 245.282 g/mol. This compound features a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. The presence of an amino group on the pyrazole ring and an ester group on the benzoate moiety makes this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(4-aminopyrazol-1-yl)methyl]benzoate typically involves the reaction of 4-aminopyrazole with ethyl 4-formylbenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product. The reaction mixture is then heated under reflux for several hours to ensure complete conversion of the starting materials to the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. This method allows for better control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-aminopyrazol-1-yl)methyl]benzoate can undergo various types of chemical reactions, including:

    Oxidation: The amino group on the pyrazole ring can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the pyrazole ring.

    Reduction: Alcohol derivatives of the benzoate ester.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 4-[(4-aminopyrazol-1-yl)methyl]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and receptors involved in various diseases.

    Industry: It is used in the development of new materials with specific properties, such as UV stabilizers and liquid crystals.

Mechanism of Action

The mechanism of action of Ethyl 4-[(4-aminopyrazol-1-yl)methyl]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group on the pyrazole ring can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of their functions. Additionally, the ester group can undergo hydrolysis to release the active pyrazole moiety, which can then interact with various biological pathways .

Comparison with Similar Compounds

Ethyl 4-[(4-aminopyrazol-1-yl)methyl]benzoate can be compared with other similar compounds, such as:

    Ethyl 4-aminobenzoate:

    4-Aminopyrazole derivatives: These compounds are studied for their potential therapeutic applications, particularly in cancer and inflammatory diseases.

The uniqueness of this compound lies in its combination of a pyrazole ring with an ester group, which provides a versatile scaffold for the development of new compounds with diverse biological activities .

Properties

IUPAC Name

ethyl 4-[(4-aminopyrazol-1-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-2-18-13(17)11-5-3-10(4-6-11)8-16-9-12(14)7-15-16/h3-7,9H,2,8,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKYEPFWNNKESF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CN2C=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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